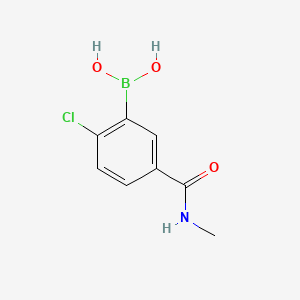
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .
Synthesis Analysis
Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature gave 2-methylidene-1,3-thiazolidin-4-one derivatives .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The structure of thiazolidine derivatives can be confirmed using 1H-NMR analysis .Chemical Reactions Analysis
Thiazolidine derivatives can undergo fast reaction kinetics with 1,2-aminothiols and aldehydes . Under physiological conditions, this click-type reaction affords a thiazolidine product that remains stable and does not require any catalyst . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research into the crystal structures of thiazolidine derivatives has shed light on the molecular conformation, hydrogen bonding, and crystal packing of these compounds. For example, the condensation products of L-cysteine with D-galactose and D-mannose were analyzed, revealing different conformations and stabilization through intramolecular hydrogen bonding (Tarnawski, Ślepokura, & Lis, 2011).
Synthesis of Potential Pharmaceuticals
Thiazolidine derivatives have been explored for their potential in pharmaceutical applications, such as antihypertensive drugs with angiotensin-converting enzyme inhibiting action. The synthesis of 2-substituted (2R,4R)-3-(3-mercaptopropionyl)thiazolidine-4-carboxylic acids demonstrates this potential (Ershov, Nasledov, Lagoda, & Shamanin, 2014).
Role in Flavor Chemistry
Thiazolidine derivatives are involved in beer flavor stability, with studies highlighting their binding behavior with beer-aging aldehydes and their potential role in flavor instability (Baert et al., 2015).
Antioxidant and Antitumor Properties
Some thiazolidine derivatives have been evaluated for their antioxidant and antitumor activities. Research on compounds synthesized from 2‐(2‐Cyano-acetylamino)‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐3‐carboxylic acid ethyl ester showed promising results in these areas (Gouda & Abu‐Hashem, 2011).
Supramolecular Aggregation Behavior
The supramolecular aggregation behavior of bioactive thiazolidine-4-carboxylic acid derivatives has been explored, aiming to understand the influence of hydrogen bonding and solvent molecules on the formation of molecular assemblies. These studies contribute to the development of biocompatible supramolecular assemblies for various applications (Jagtap et al., 2018).
Wirkmechanismus
Target of Action
It is known that thiazolidine derivatives, such as thiazolidinediones, stimulate the peroxisome proliferator-activated receptor-γ (ppar-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity .
Mode of Action
If it acts similarly to other thiazolidine derivatives, it may bind to and activate ppar-γ, leading to changes in gene expression that improve insulin sensitivity .
Biochemical Pathways
Thiazolidine derivatives are known to mediate the formation of UDP-MurNAc-pentapeptide, a key component in bacterial cell wall synthesis
Result of Action
If it acts similarly to other thiazolidine derivatives, it may lead to improved insulin sensitivity and potential anti-hyperglycemic actions .
Zukünftige Richtungen
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Eigenschaften
IUPAC Name |
2-cyclopentyl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c11-9(12)7-5-13-8(10-7)6-3-1-2-4-6/h6-8,10H,1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLZIGHQZCIPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2NC(CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one](/img/structure/B6341672.png)

![9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B6341676.png)


![3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341729.png)